![molecular formula C12H15ClO4 B161250 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one CAS No. 1939-79-3](/img/structure/B161250.png)
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one, also known as Clomifene or Clomiphene, is a non-steroidal fertility drug that is commonly used to induce ovulation in women who have trouble conceiving. It works by blocking estrogen receptors in the hypothalamus, which then stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, leading to the development and release of mature eggs from the ovaries.
Mecanismo De Acción
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one works by binding to estrogen receptors in the hypothalamus, which then blocks the negative feedback mechanism that normally regulates the secretion of FSH and LH from the pituitary gland. This leads to an increase in the secretion of FSH and LH, which then stimulates the growth and maturation of ovarian follicles and the subsequent release of mature eggs.
Efectos Bioquímicos Y Fisiológicos
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has been shown to have a number of biochemical and physiological effects on the female reproductive system. These include an increase in the secretion of FSH and LH, a thickening of the cervical mucus, and an increase in the thickness of the endometrial lining. These effects all contribute to the successful induction of ovulation and subsequent pregnancy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has several advantages for use in lab experiments, including its ability to induce ovulation in a controlled manner, its well-established safety profile, and its relatively low cost. However, it also has limitations, such as the potential for multiple pregnancies, the need for careful monitoring of ovarian function, and the possibility of adverse reactions.
Direcciones Futuras
There are several potential future directions for research on 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one, including its use in the treatment of male infertility, its potential role in the prevention of breast cancer, and its use in combination with other drugs for the treatment of PCOS. Further research is also needed to better understand the long-term effects of 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one use and to identify any potential risks or side effects associated with its use.
Métodos De Síntesis
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one can be synthesized by the reaction of 2-(2,3-dihydroxypropoxy)phenylacetonitrile with thionyl chloride, followed by reaction with 3-chloropropionyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one in its pure form.
Aplicaciones Científicas De Investigación
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one has been extensively researched and is widely used in clinical settings for the treatment of female infertility. It has also been studied for its potential use in the treatment of male infertility, as well as for other medical conditions such as polycystic ovary syndrome (PCOS), endometriosis, and breast cancer.
Propiedades
Número CAS |
1939-79-3 |
|---|---|
Nombre del producto |
1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one |
Fórmula molecular |
C12H15ClO4 |
Peso molecular |
258.7 g/mol |
Nombre IUPAC |
1-[3-chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C12H15ClO4/c1-2-11(16)9-4-3-5-10(13)12(9)17-7-8(15)6-14/h3-5,8,14-15H,2,6-7H2,1H3 |
Clave InChI |
WDLMCPBWFMDGOK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)OCC(CO)O |
SMILES canónico |
CCC(=O)C1=C(C(=CC=C1)Cl)OCC(CO)O |
Sinónimos |
3'-Chloro-2'-(2,3-dihydroxypropoxy)propiophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



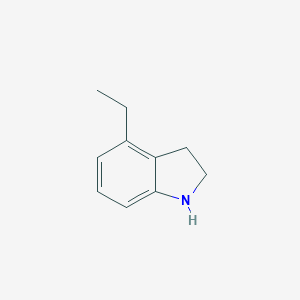
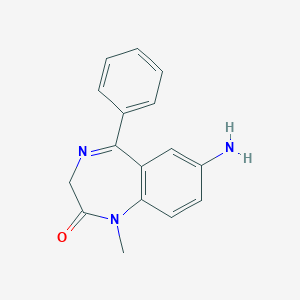
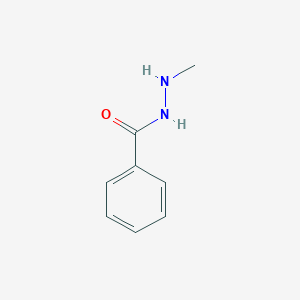
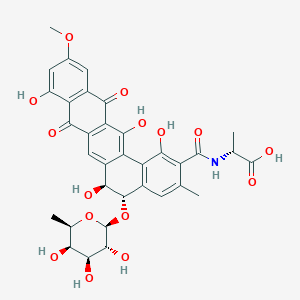
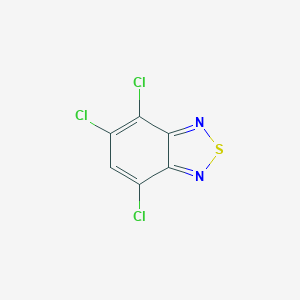
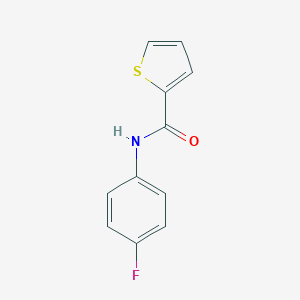
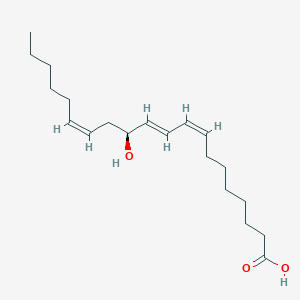
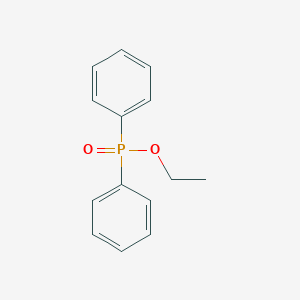
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)

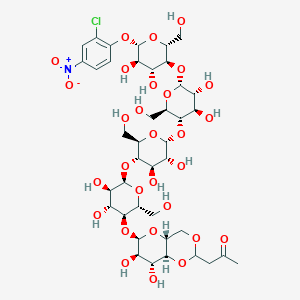
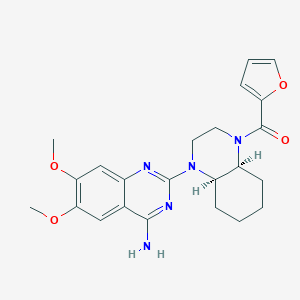
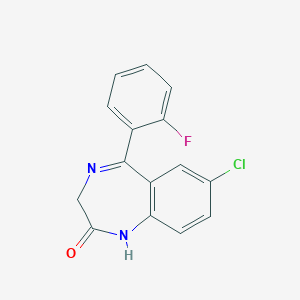
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)